

Technical Support Center: Ensartinib In Vivo Applications

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Compound of Interest

Compound Name: X-396

Cat. No.: B611838

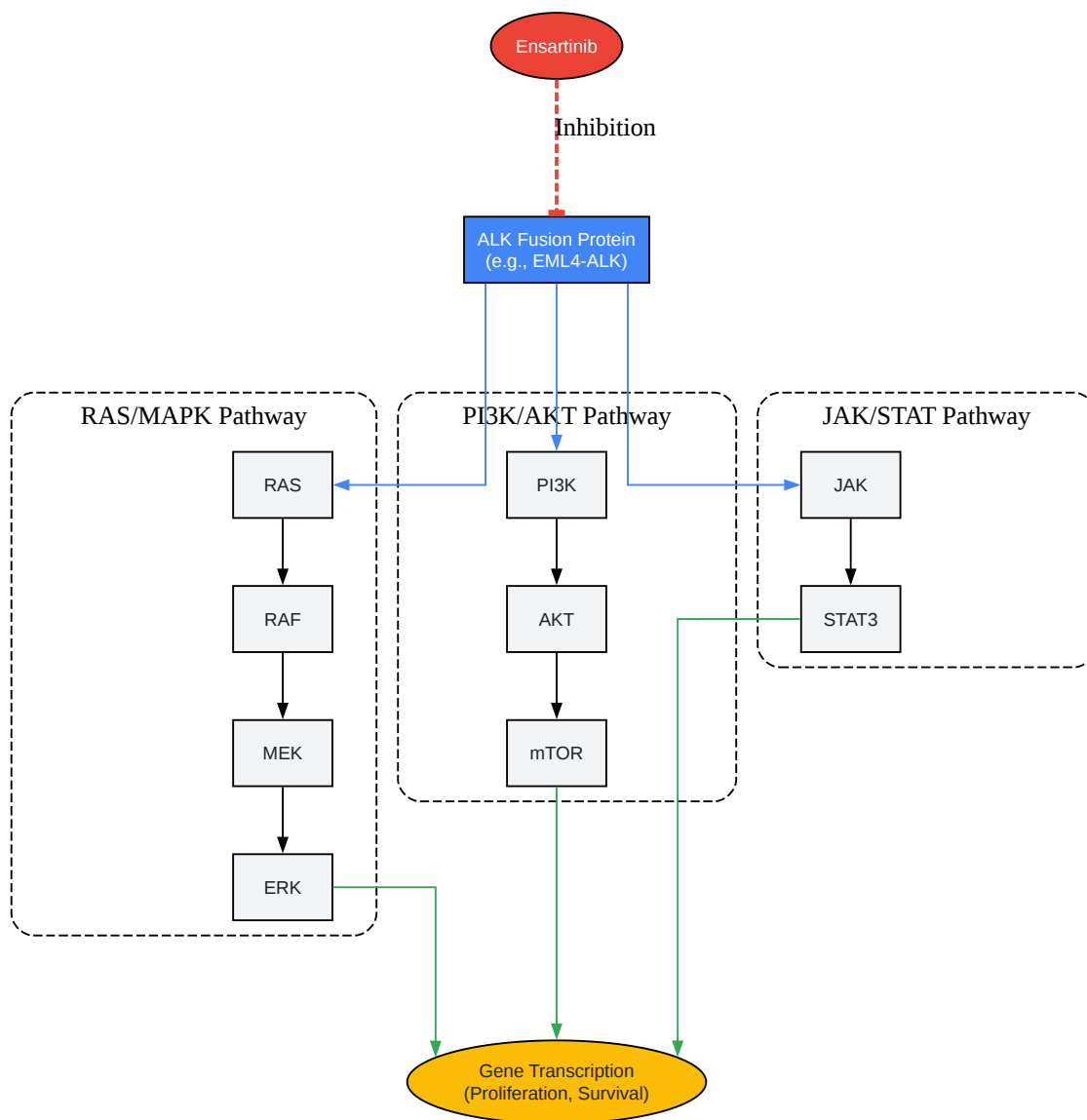
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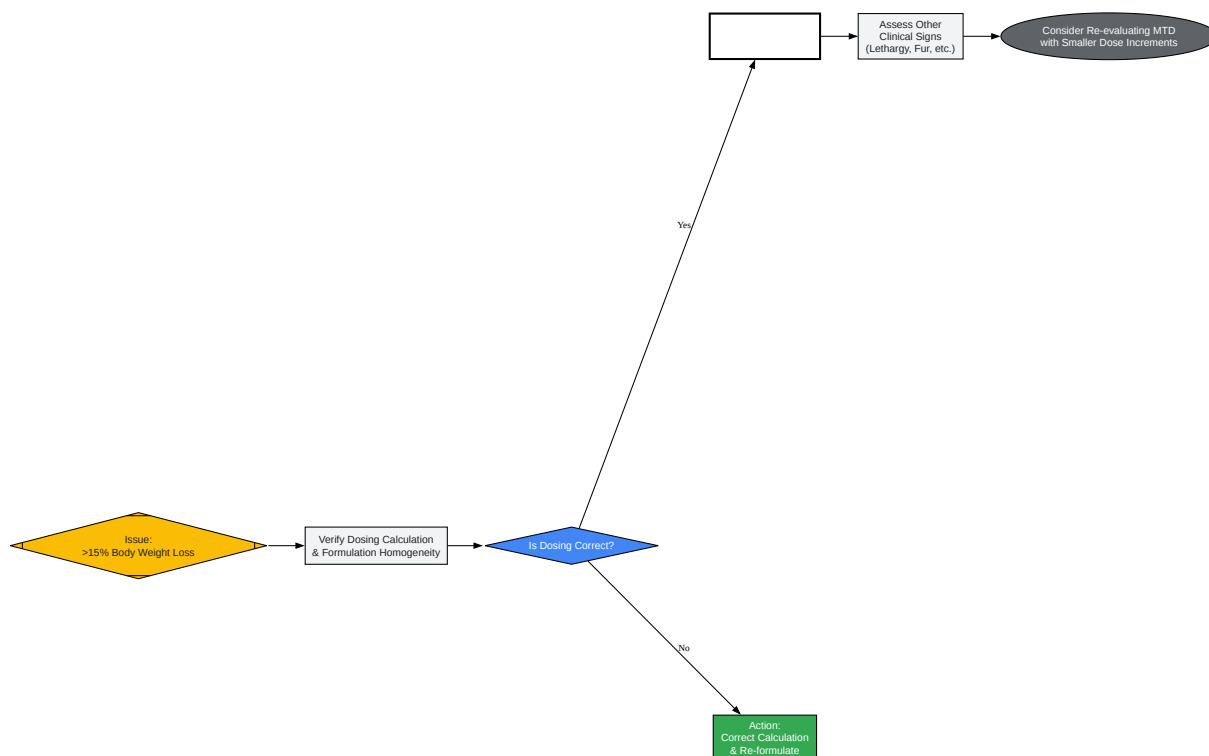
This guide is intended for researchers, scientists, and drug development professionals to provide technical support for optimizing Ensartinib dosage and minimizing toxicity in in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action of Ensartinib?

Ensartinib is a potent, second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI).[1][2] In ALK-positive non-small cell lung cancer (NSCLC), a chromosomal rearrangement creates a fusion gene (e.g., EML4-ALK) that produces a constitutively active ALK fusion protein.[3] This fusion protein continuously activates downstream signaling pathways, such as JAK/STAT, PI3K/AKT, and RAS/MAPK, promoting uncontrolled cell proliferation and survival.[4] Ensartinib binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and blocking these downstream signals, thereby inducing cancer cell death.[3] Ensartinib also shows potent inhibitory activity against ROS1 and MET kinases.[1][5]







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